D-Phenyl-D5-alanine
Overview
Description
D-Phenyl-D5-alanine, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 170.223. The purity is usually 95%.
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Mechanism of Action
Target of Action
D-Phenylalanine-d5, also known as D-Phenyl-D5-alanine, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play a crucial role in various biochemical processes in the body.
Mode of Action
D-Phenylalanine-d5 interacts with its targets through a sodium-independent, high-affinity transport mechanism. This interaction involves large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with SLC3A2/4F2hc . This interaction leads to changes in cellular activities.
Biochemical Pathways
D-Phenylalanine-d5 is involved in the shikimate pathway , which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan . This pathway involves seven metabolic steps that convert phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into shikimate and ultimately chorismate . Chorismate serves as the branch point for dedicated aromatic amino acid biosynthesis .
Pharmacokinetics
It is known that d-phenylalanine-d5 is distributed to the various tissues of the body via the systemic circulation . It appears to cross the blood-brain barrier less efficiently than L-phenylalanine, and so a small amount of an ingested dose of D-Phenylalanine-d5 is excreted in the urine without penetrating the central nervous system .
Result of Action
D-Phenylalanine-d5 has been shown to increase fatty acid oxidation and mitochondrial biogenesis in Sprague-Dawley rats, which may be due to its ability to activate the receptor α . D-Phenylalanine-d5 also has an effect on insulin resistance, as it increases the expression of hydroxylase in liver tissue . Furthermore, D-Phenylalanine-d5 slows the action of the enzymes carboxypeptidase A or endorphinase and enkephalinase, which degrade endorphins, potentially helping to reduce pain .
Action Environment
The action, efficacy, and stability of D-Phenylalanine-d5 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body, such as other amino acids or drugs . Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
D-Phenylalanine-d5 is involved in several biochemical reactions. It interacts with various enzymes and proteins, contributing to the overall biochemical processes within the cell . For instance, D-Phenylalanine-d5 has been found to inhibit the development of biofilms in certain bacterial species, indicating its potential role in microbial interactions .
Cellular Effects
The effects of D-Phenylalanine-d5 on cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, D-Phenylalanine-d5 is known to play a role in adrenergic and dopaminergic neurotransmission, which can lead to various effects on cell function .
Molecular Mechanism
At the molecular level, D-Phenylalanine-d5 exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, D-Phenylalanine-d5 has been found to interact with Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Phenylalanine-d5 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-Phenylalanine-d5 can vary with different dosages in animal models . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Metabolic Pathways
D-Phenylalanine-d5 is involved in the phenylalanine metabolic pathway . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
D-Phenylalanine-d5 is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters such as the L-type amino acid transporter 1, which is involved in the transport of large neutral amino acids such as phenylalanine .
Subcellular Localization
The subcellular localization of D-Phenylalanine-d5 and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, D2 receptors, which interact with D-Phenylalanine-d5, have been found to be localized in discrete signaling sites along the plasma membrane .
Biological Activity
D-Phenyl-D5-alanine is a deuterated derivative of phenylalanine, an essential amino acid. Its unique isotopic labeling with five deuterium atoms allows for various applications in biochemical research, particularly in studying metabolic pathways and enzyme interactions. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₉N₀₄
- Molecular Weight : Approximately 270.34 g/mol
- Structure : The compound features a phenyl group where five hydrogen atoms are replaced by deuterium, enhancing its utility in isotopic labeling applications .
Role in Neurotransmitter Synthesis
Phenylalanine is a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound can be used to trace the metabolic pathways of these neurotransmitters without interfering with normal biological processes due to its isotopic labeling .
Research indicates that this compound may have implications for studying conditions such as Parkinson's disease, where dopaminergic pathways are affected. By using this compound in positron emission tomography (PET) studies, researchers can visualize dopaminergic activity in the brain .
Applications in Research
This compound is primarily utilized in:
- Isotopic Labeling : Its deuterated form allows researchers to track metabolic pathways without interference from naturally occurring isotopes.
- Enzyme Interaction Studies : The compound aids in understanding enzyme specificity and substrate interactions within biological systems .
Study on Enzymatic Reactions
A study investigated the use of this compound in tracking enzymatic reactions. The labeled compound was incorporated into peptide synthesis, allowing for precise measurements of reaction kinetics and enzyme activity .
Neuroendocrine Activity
Research has shown that D-phenylalanine can act as a dopamine agonist, influencing neuroendocrine activity. In rodent models, exposure to deuterated compounds has been linked to alterations in hormone levels and metabolic processes . However, the relevance of these findings to human health remains under investigation.
Comparative Analysis with Related Compounds
Compound | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₁₄H₁₉N₀₄ | Used for tracing metabolic pathways; limited direct activity |
L-Phenylalanine | C₉H₁₁NO₂ | Precursor for neurotransmitters; implicated in mood regulation |
DL-Phenylalanine | C₉H₁₁NO₂ | Analgesic and antidepressant properties; mixed effects |
Properties
IUPAC Name |
(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-NQJMBGHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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